N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide
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Overview
Description
“N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide” is a chemical compound that contains a furan ring. Furan is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The compound also contains a hydroxypropyl group and a diphenylpropanamide group .
Synthesis Analysis
The synthesis of furan derivatives often involves the condensation of furfural, 5-hydroxymethylfurfural, and its derivatives . The synthesis of similar compounds has been reported in the literature, involving reactions with arenes under the action of triflic acid or AlCl3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a furan ring, a hydroxypropyl group, and a diphenylpropanamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, they can undergo hydroarylation in the presence of triflic acid or AlCl3 . They can also react with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan .
Scientific Research Applications
DNA Binding and Structural Insights
A Crystallographic and Spectroscopic Study highlighted the interactions between furan derivatives and DNA, revealing how these compounds bind to the DNA minor groove. The study focused on 2,5-Bis(4-guanylphenyl)furan, a furan derivative with structural similarities to "N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide," showing enhanced DNA-binding affinity due to direct hydrogen bond interactions. This interaction suggests potential applications in designing drugs targeting DNA or exploring the structural basis of drug-DNA interactions (Laughton et al., 1995).
Antiprotozoal Activity
Synthesis and Antiprotozoal Activity research explored the antimalarial and antitrypanosomal activities of substituted 2,5-bis(4-guanylphenyl)furans, related to the structural framework of the compound . The study identified derivatives with significant activity against Trypanosoma rhodesiense, indicating potential for therapeutic applications against protozoal infections (Das & Boykin, 1977).
Novel Furan Derivatives from Endophytic Fungi
New Furan Derivatives from a Mangrove-Derived Endophytic Fungus presented the discovery of new furan derivatives from Coriolopsis sp. J5, a mangrove-derived endophytic fungus. Although not directly related to "this compound," the study showcases the diversity of furan compounds in nature and their potential as leads for drug discovery or biochemical tool development (Chen et al., 2017).
Antimicrobial Activity of Furan Derivatives
Synthesis of New Series of Pyrazole and Imidazole Derivatives and Their Antimicrobial Activity explored the antimicrobial potential of furan-2-yl derivatives, including compounds structurally related to the target molecule. This research underscores the antimicrobial properties of furan derivatives, suggesting their use in developing new antimicrobial agents (Idhayadhulla et al., 2012).
Sustainable Alternatives to Polyphthalamides
Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides investigates furan derivatives' role in producing sustainable polymeric materials. This research is relevant for applications in materials science, offering insights into the use of furan compounds in creating eco-friendly alternatives to traditional polymers (Jiang et al., 2015).
Future Directions
The future directions for the study of “N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given their antimicrobial properties, they could be studied for potential use in medical applications .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-20(21-12-7-15-26-21)13-14-23-22(25)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,19-20,24H,13-14,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHMBPFFJYOICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCC(C2=CC=CO2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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